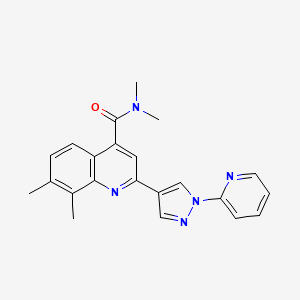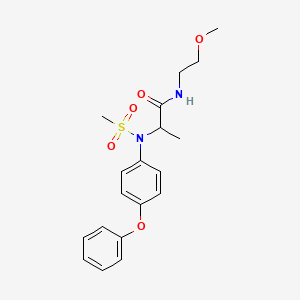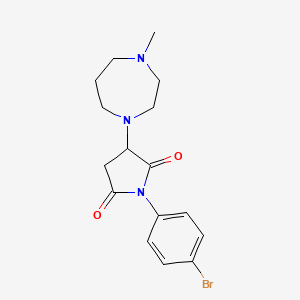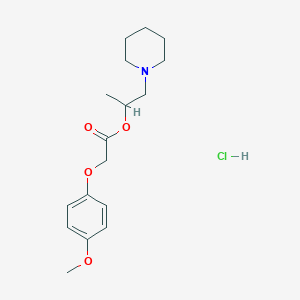
N,N,7,8-tetramethyl-2-(1-pyridin-2-yl-1H-pyrazol-4-yl)quinoline-4-carboxamide
Vue d'ensemble
Description
N,N,7,8-tetramethyl-2-(1-pyridin-2-yl-1H-pyrazol-4-yl)quinoline-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as TMQA and has been synthesized using different methods.
Applications De Recherche Scientifique
TMQA has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. In medicinal chemistry, TMQA has been shown to have anticancer and antiviral properties. In materials science, TMQA has been used as a building block for the synthesis of luminescent materials. In optoelectronics, TMQA has been used as a sensitizer for dye-sensitized solar cells.
Mécanisme D'action
The mechanism of action of TMQA is not fully understood. However, it has been proposed that TMQA may inhibit the activity of certain enzymes, such as topoisomerases and proteases, which are involved in DNA replication and protein synthesis, respectively. This inhibition may lead to cell death and the inhibition of viral replication.
Biochemical and Physiological Effects:
TMQA has been shown to have both biochemical and physiological effects. Biochemically, TMQA has been shown to inhibit the activity of certain enzymes, as mentioned earlier. Physiologically, TMQA has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as the human immunodeficiency virus (HIV).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TMQA in lab experiments is its high yield synthesis method. Another advantage is its potential applications in various fields, as mentioned earlier. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in certain applications.
Orientations Futures
There are several future directions for the study of TMQA. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the study of its mechanism of action to better understand its potential applications. Additionally, the study of its toxicity and pharmacokinetics is important for its potential use in medicine. Finally, the study of its applications in optoelectronics and materials science is also an important future direction.
Conclusion:
In conclusion, TMQA is a chemical compound that has potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of TMQA in these fields.
Propriétés
IUPAC Name |
N,N,7,8-tetramethyl-2-(1-pyridin-2-ylpyrazol-4-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O/c1-14-8-9-17-18(22(28)26(3)4)11-19(25-21(17)15(14)2)16-12-24-27(13-16)20-7-5-6-10-23-20/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRXRYWJOCBNNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CN(N=C3)C4=CC=CC=N4)C(=O)N(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,7,8-tetramethyl-2-(1-pyridin-2-yl-1H-pyrazol-4-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{2,5-dioxo-3-[(3-pyridinylmethyl)amino]-1-pyrrolidinyl}phenyl)acetamide](/img/structure/B4018507.png)


![2-{1-cyclohexyl-4-[(3-methyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4018527.png)


![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(1-phenylethyl)butanamide](/img/structure/B4018560.png)
![5,5'-[(4-nitrophenyl)methylene]bis(6-hydroxy-2-mercapto-3-methyl-4(3H)-pyrimidinone) - trimethylamine (1:1)](/img/structure/B4018567.png)
![3-bromo-4-methoxy-N-{2-[(2-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B4018573.png)
![N-isopropyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4018587.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methoxypropanamide](/img/structure/B4018592.png)
![2-{[N-[2-chloro-5-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4018593.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[3-(3-pyridinyloxy)propyl]-3-piperidinecarboxamide](/img/structure/B4018601.png)
![2-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B4018604.png)